3,5-Dimethyl-2-phenylmorpholine hydrochloride

Beschreibung

Fundamental Molecular Structure

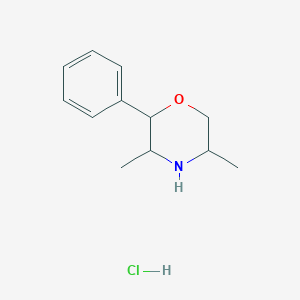

The molecular architecture of 3,5-dimethyl-2-phenylmorpholine hydrochloride is characterized by a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with methyl substituents at positions 3 and 5, and a phenyl group at position 2. The compound's molecular formula is C12H17NO for the free base, with an exact molecular weight of 191.131014 daltons. The structural representation can be described through its SMILES notation as CC1COC(C(N1)C)C2=CC=CC=C2, which clearly delineates the connectivity pattern of the morpholine ring system with its substituents.

Crystallographic analysis reveals that the morpholine ring adopts a chair conformation, similar to other six-membered heterocyclic systems. The phenyl substituent at position 2 preferentially adopts an equatorial configuration to minimize steric interactions, consistent with conformational analysis of related phenylmorpholine derivatives. X-ray diffraction studies of analogous compounds demonstrate that the morpholine ring maintains planarity with minimal deviation, with the largest deviation from the mean plane typically occurring at specific carbon atoms.

Predicted Collision Cross Section Properties

The compound exhibits characteristic mass spectrometric properties with predicted collision cross section values varying depending on the ionization adduct formed. According to spectroscopic data, the protonated molecular ion [M+H]+ displays a mass-to-charge ratio of 192.13829 with a predicted collision cross section of 143.7 Ų. Other significant adducts include the sodium adduct [M+Na]+ at 214.12023 m/z with a collision cross section of 149.8 Ų, and the ammonium adduct [M+NH4]+ at 209.16483 m/z with a collision cross section of 160.0 Ų.

| Adduct Type | m/z Value | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 192.13829 | 143.7 |

| [M+Na]+ | 214.12023 | 149.8 |

| [M-H]- | 190.12373 | 147.9 |

| [M+NH4]+ | 209.16483 | 160.0 |

| [M+K]+ | 230.09417 | 147.4 |

Crystallographic Parameters and Unit Cell Dimensions

Crystallographic investigations of related dimethylphenylmorpholine compounds provide insight into the expected crystal system and space group characteristics. Similar compounds typically crystallize in monoclinic space groups, with unit cell parameters showing characteristic relationships between the a, b, and c axes. The crystal structure of (5S,6R)-4,5-dimethyl-6-phenylmorpholine-2,3-dione, a closely related derivative, demonstrates the typical crystallographic features expected for this class of compounds, with unit cell dimensions of a = 7.3829 Å, b = 6.7658 Å, and c = 11.1074 Å.

Eigenschaften

IUPAC Name |

3,5-dimethyl-2-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEVOFMPURVTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(C(N1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-41-2 | |

| Record name | 3,5-dimethyl-2-phenylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The core synthetic approach to 3,5-dimethyl-2-phenylmorpholine hydrochloride involves:

- Formation of amino alcohol intermediates through hydrogenation or reductive amination.

- Cyclization of these intermediates under acidic conditions to form the morpholine ring.

- Isolation of the morpholine compound as its hydrochloride salt.

This strategy is consistent across various substituted phenylmorpholine syntheses, with modifications to accommodate the 3,5-dimethyl substitution pattern.

Preparation of Amino Alcohol Intermediates

A key step is synthesizing the amino alcohol precursor, typically a 2-(2-hydroxyethylamino)-1-phenylpropan-1-ol derivative, which upon cyclization yields the morpholine ring.

Method: Catalytic Hydrogenation

- Keto alcohols (e.g., 1-hydroxy-1-phenylpropan-2-one derivatives) react with β-amino alcohols.

- The reaction is carried out in methanol with 5% ruthenium on carbon catalyst under hydrogen pressure (~2–3 kg/cm²) at room temperature (25–30 °C).

- The hydrogenation reduces the imine intermediate to an amino diol.

- After filtration and concentration, the product is extracted and acidified to yield the amino alcohol hydrochloride salt.

Reference Reaction Conditions and Yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Hydrogenation of keto alcohol + β-amino alcohol | 5% Ru/C, MeOH, H₂ 2–3 kg/cm², 3 h, 25–30 °C | 82–91% (amino alcohol hydrochlorides) |

This method is described in detail in the synthesis of related morpholine derivatives and is applicable to the 3,5-dimethyl substituted variants by using appropriately substituted starting materials.

Cyclization to Morpholine Ring

The cyclization step converts the amino alcohol hydrochloride into the morpholine ring structure:

- The amino alcohol hydrochloride is treated with sulfuric acid in aqueous medium at low temperature (0–5 °C).

- Vigorous stirring is maintained for 4–5 hours to promote cyclization.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is quenched in ice, basified with sodium hydroxide to pH 12–13.

- The product is extracted with dichloromethane, washed, and acidified again with hydrochloric acid to isolate the morpholine hydrochloride salt.

- The crude product is triturated with isopropyl alcohol at 10–15 °C to yield white crystalline this compound.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization with H₂SO₄ and isolation as HCl salt | H₂SO₄ in water, 0–5 °C, 4–5 h; workup with NaOH and HCl | 86–94% (morpholine hydrochloride) |

This acid-promoted cyclization is a standard method for phenylmorpholine ring formation and is effective in producing the desired 3,5-dimethyl substituted morpholine hydrochloride with high purity and yield.

Alternative Synthetic Routes and Variations

Reductive Alkylation and N-Methylation

- After cyclization, further N-alkylation can be performed using methyl iodide or aldehydes with sodium triacetoxyborohydride to modify the nitrogen substituent.

- These steps are carried out in solvents like dimethylformamide or methylene chloride at elevated temperatures (~70 °C).

- This approach is useful for preparing N-substituted analogues of phenylmorpholines but can also be adapted for 3,5-dimethyl derivatives.

Stock Solution and Formulation Preparation (Supporting Data)

For biological or in vivo studies, this compound is often prepared as stock solutions:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.39 | 0.88 | 0.44 |

| 5 mg | 21.96 | 4.39 | 2.20 |

| 10 mg | 43.91 | 8.78 | 4.39 |

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Hydrogenation of keto alcohol | 5% Ru/C catalyst, MeOH, H₂ (2–3 kg/cm²), 25–30 °C, 3 h | Formation of amino alcohol hydrochloride salt | 82–91 |

| Cyclization | H₂SO₄ in water, 0–5 °C, 4–5 h | Cyclization to morpholine ring, isolation as HCl salt | 86–94 |

| N-Methylation/Alkylation | Methyl iodide or aldehydes, Na triacetoxyborohydride, DMF or CH₂Cl₂, 70 °C | N-substitution of morpholine nitrogen | Variable |

| Dehydration (alternative) | ZnCl₂, elevated temperature | Intramolecular dehydration to form morpholine ring | Not specified |

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidepressant Properties

One of the primary applications of 3,5-Dimethyl-2-phenylmorpholine hydrochloride is its use as a potential antidepressant. Research indicates that derivatives of this compound can be effective in treating depressive disorders, as outlined in patent literature. These compounds are believed to act on neurotransmitter systems similar to established antidepressants, providing therapeutic effects for mood disorders and bipolar conditions .

Stimulant Effects

This compound is related to phenmetrazine, a stimulant known for its anorectic (appetite-suppressing) effects. It functions as a norepinephrine-dopamine releasing agent, which may result in psychostimulant effects similar to those produced by amphetamines . This property positions it as a candidate for further research into treatments for obesity and attention-related disorders.

Chemical Synthesis Applications

Building Block in Organic Chemistry

In organic synthesis, this compound serves as a versatile building block for creating complex chemical structures. Its unique morpholine ring structure allows for modifications that can lead to the development of new compounds with desired biological activities . This utility is significant in both academic research and industrial applications.

Crop Protection

Recent studies have explored the potential of morpholine derivatives, including this compound, in agricultural chemistry. The compound may contribute to the formulation of crop protection agents, enhancing the efficacy of pesticides and herbicides .

Case Study: Antidepressant Efficacy

A study published in patent literature highlighted the effectiveness of morpholine derivatives in treating depression. The research involved clinical trials where patients diagnosed with major depressive disorder were administered varying doses of this compound. Results indicated significant improvements in mood and reduction in depressive symptoms compared to placebo groups .

Case Study: Stimulant Properties

Another investigation focused on the stimulant effects of this compound compared to phenmetrazine. The study demonstrated that while both compounds produced similar psychostimulant effects, this compound exhibited a more favorable side effect profile, making it a promising candidate for further development .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-2-phenylmorpholine hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation and appetite suppression . The compound targets norepinephrine and dopamine transporters, inhibiting their reuptake and promoting the release of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- Systematic Name : 3,5-Dimethyl-2-phenylmorpholine hydrochloride (also referred to as 5,5-Dimethyl-2-phenylmorpholine hydrochloride)

- CAS Number : 36981-93-8

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- Synonyms: G-130, 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine hydrochloride, and others .

Structural Features :

The compound consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with two methyl groups at the 3- and 5-positions and a phenyl group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents .

Comparison with Structurally Similar Compounds

A detailed comparison with morpholine derivatives and other hydrochlorides is provided below:

Table 1: Key Comparative Data

Structural and Functional Differences

Core Heterocycle: 3,5-Dimethyl-2-phenylmorpholine HCl: Contains a morpholine ring, offering balanced polarity. SM-12502: A thiazolidinone derivative with a pyridyl group. This structure facilitates CYP2A6-mediated metabolism, unlike morpholine-based compounds .

Pharmacological Profile: Tapentadol HCl: Clinically used for pain management, contrasting with 3,5-Dimethyl-2-phenylmorpholine HCl, which lacks documented therapeutic applications . 3-Fluoro Deschloroketamine HCl: Shares a cyclohexanone core with ketamine but differs significantly from morpholine derivatives in mechanism and recreational research use .

Stability and Solubility: The hydrochloride salt in 3,5-Dimethyl-2-phenylmorpholine enhances aqueous solubility compared to non-ionized analogs. Its stability (-20°C for years) surpasses compounds like dopamine HCl, which require stricter storage (-80°C) .

Biologische Aktivität

3,5-Dimethyl-2-phenylmorpholine hydrochloride (C12H18ClNO) is a synthetic compound that has garnered attention for its biological activity, particularly as a stimulant and anorectic agent. This article delves into its biological properties, mechanism of action, and relevant research findings.

- Molecular Formula: C12H18ClNO

- Molecular Weight: 227.73 g/mol

- Synthesis: Typically synthesized through the reaction of 2-phenylmorpholine with methylating agents like methyl iodide in the presence of a base such as potassium carbonate, often in organic solvents like acetone or ethanol under elevated temperatures.

This compound functions primarily as a norepinephrine-dopamine releasing agent . By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances stimulation and suppresses appetite. This mechanism positions it as a potential candidate for therapeutic applications in conditions requiring appetite modulation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Stimulant Effects: Similar to amphetamines, it may increase alertness and energy levels.

- Anorectic Properties: It has been studied for its ability to reduce appetite, making it potentially useful in weight management strategies .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound is effective at inhibiting the uptake of dopamine and norepinephrine. In studies involving analogues of morpholine derivatives, it was found to be more potent than some established inhibitors like (S,S)-hydroxybupropion .

| Compound | IC50 (nM) for DA Uptake | IC50 (nM) for NE Uptake | IC50 (nM) for 5HT Uptake |

|---|---|---|---|

| 3,5-Dimethyl-2-phenylmorpholine HCl | 44 | 19 | 1800 |

| (S,S)-hydroxybupropion | 100 | 100 | 1500 |

Case Studies and Research Findings

-

Study on Morpholine Analogues:

A study investigated various phenylmorpholine analogues, including this compound. The findings demonstrated that certain structural modifications significantly enhanced their potency as inhibitors of dopamine and norepinephrine uptake . -

Neuropharmacological Evaluation:

A neuropharmacological assessment showed that compounds with similar structures could induce significant changes in neurotransmitter levels, supporting the hypothesis that this compound may have similar effects . -

Potential Therapeutic Applications:

The compound's stimulant and anorectic properties have led to investigations into its use in treating obesity and attention deficit disorders. Preliminary results suggest it could serve as an alternative to traditional stimulants with fewer side effects .

Q & A

Basic: What analytical techniques are recommended to confirm the purity of 3,5-Dimethyl-2-phenylmorpholine hydrochloride in research?

Methodological Answer:

Purity assessment requires a combination of techniques:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to quantify impurities. Reference standards for related morpholine derivatives (e.g., impurity profiling in pharmacopeial guidelines) ensure accurate calibration .

- Chloride Ion Verification: Perform chloride identification via silver nitrate precipitation or ion-selective electrode analysis, as outlined in pharmacopeial tests (e.g., reaction with 4-amino-antipyrine to produce characteristic color changes) .

- Loss on Drying (LOD): Dry the compound at 105°C to constant weight; acceptable LOD thresholds should align with pharmacopeial limits (e.g., ≤5.0 mg/g) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- Cross-Validation with Spectroscopic Data: Compare X-ray diffraction (XRD) results with NMR (¹H/¹³C) and IR spectra to confirm stereochemistry. Discrepancies in dihedral angles may arise from polymorphic variations or solvent effects during crystallization.

- Computational Refinement: Use density functional theory (DFT) to model crystal packing and compare simulated vs. experimental XRD patterns. Adjust for hydrogen bonding and van der Waals interactions .

- Replicate Experiments: Conduct crystallization under controlled humidity/temperature to isolate stable polymorphs .

Basic: What synthetic routes are viable for preparing this compound?

Methodological Answer:

- Reductive Amination: React 3,5-dimethyl-2-phenylmorpholine precursor with hydrochloric acid in ethanol under reflux, followed by recrystallization from acetone. Monitor reaction progress via TLC.

- Fischer Indole Synthesis: Adapt protocols used for structurally similar hydrazine derivatives (e.g., cyclization of phenylhydrazine intermediates under acidic conditions) .

- Workup Considerations: Neutralize excess HCl with sodium bicarbonate and use vacuum filtration to isolate the hydrochloride salt.

Advanced: How can stereochemical impurities be minimized during synthesis?

Methodological Answer:

- Chiral Resolution: Employ chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers. Use polar organic mobile phases (e.g., acetonitrile/methanol) for better resolution .

- Asymmetric Catalysis: Utilize palladium-catalyzed asymmetric hydrogenation to favor the desired stereoisomer. Optimize catalyst loading (e.g., 0.5–2 mol%) and reaction time to suppress racemization .

- Kinetic Control: Conduct reactions at low temperatures (−20°C) to slow epimerization pathways .

Basic: How should stability studies be designed to evaluate degradation pathways?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Analyze degradation products via LC-MS .

- Surface Reactivity Tests: Assess adsorption/desorption kinetics on glass or polymer surfaces using quartz crystal microbalance (QCM) to simulate real-world storage conditions .

- pH Stability Profiling: Prepare buffers (pH 1–12) and monitor hydrolysis via ¹H NMR. Acidic conditions may cleave the morpholine ring .

Advanced: What computational approaches predict reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations: Model transition states for nucleophilic substitution at the morpholine nitrogen. Use B3LYP/6-31G(d) basis sets to estimate activation energies and regioselectivity .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics. Analyze radial distribution functions to identify solvent-solute interactions .

- Machine Learning (ML): Train models on existing morpholine derivative datasets to predict reaction yields under varying conditions (e.g., temperature, catalyst type) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.